molecular formula C19H16O6 B11078142 1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, methyl ester

1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, methyl ester

Cat. No.: B11078142
M. Wt: 340.3 g/mol
InChI Key: IKOZUVTYOMNUOB-UHFFFAOYSA-N
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Description

METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzo[f]chromene core, a tetrahydrofuran ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[f]chromene derivatives and tetrahydrofuran-containing molecules. Examples include:

  • METHYL 1-OXO-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE
  • 2-PROPENOIC ACID, 2-METHYL-, TETRAHYDRO-2-OXO-3-FURANYL ESTER

Uniqueness

METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 3-oxo-1-(2-oxooxolan-3-yl)-1,2-dihydrobenzo[f]chromene-2-carboxylate

InChI

InChI=1S/C19H16O6/c1-23-18(21)16-15(12-8-9-24-17(12)20)14-11-5-3-2-4-10(11)6-7-13(14)25-19(16)22/h2-7,12,15-16H,8-9H2,1H3

InChI Key

IKOZUVTYOMNUOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C4CCOC4=O

Origin of Product

United States

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